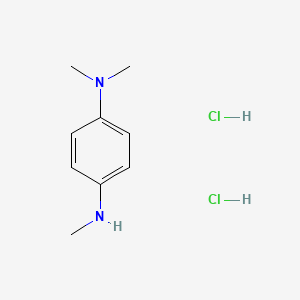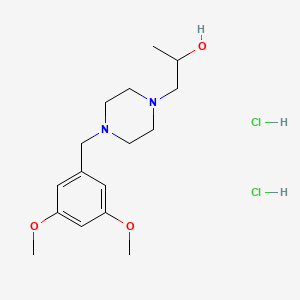![molecular formula C16H13Cl4N3O3 B2594636 N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea CAS No. 338395-29-2](/img/structure/B2594636.png)
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea is a useful research compound. Its molecular formula is C16H13Cl4N3O3 and its molecular weight is 437.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Reactivity
N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)urea is involved in complex chemical reactions. For instance, derivatives of related dichloropropenyl ureas can undergo intramolecular cyclization, forming imidazolidin-2-ones. These compounds have been synthesized and studied for their potential applications in various fields, including agriculture and pharmaceuticals (Chumachenko et al., 2017).
Urease-like Catalytic Activities
The intrinsic catalytic activities of certain metal complexes resembling urease, an enzyme known for catalyzing urea hydrolysis, are of significant interest. For instance, dinickel complexes have shown urease-like activity, catalyzing the conversion of urea to ammonia. This process is integral in the synthesis of biologically active compounds like aminocyanopyridines and has implications in bioinorganic chemistry and enzyme mimicry (Kundu et al., 2021).
Urease Inhibition and Agricultural Implications
The use of urease inhibitors in agriculture is explored to reduce the environmental impact of ammonia and nitrous oxide emissions from urea-based fertilizers. Studies demonstrate the potential of urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) in reducing gaseous nitrogen losses, thereby enhancing crop yield and nutrient uptake (Abalos et al., 2012).
Anion Coordination Chemistry
Compounds related to this compound, like protonated urea-based ligands, are involved in anion coordination chemistry. They can form complexes with various inorganic oxo-acids, demonstrating a rich variety of hydrogen bond motifs. This property is critical in understanding the molecular interactions and designing new materials with specific chemical functionalities (Wu et al., 2007).
Organic Synthesis and Material Science
The chemical reactivity of related N-substituted ureas, like the formation of N-carbamoyl-1,4-benzoquinone imines, is crucial in organic synthesis and material science. These compounds can react with alcohols, forming derivatives with activated sterically strained bonds, which are essential intermediates in synthesizing novel materials and pharmaceuticals (Konovalova et al., 2015).
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O3/c17-11-5-4-10(15(20)6-11)7-25-22-9-21-16(24)23-26-8-12-13(18)2-1-3-14(12)19/h1-6,9H,7-8H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFZRFUHINORMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CONC(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)



![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)



![(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2594568.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594572.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B2594574.png)
![2-{[Cyano(2,4-dichlorophenyl)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2594575.png)
